4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Description
The compound is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core, a hallmark of bile acids and triterpenoids. Key structural features include:
- Stereochemistry: The 10S and 13R configurations define the spatial arrangement of the methyl groups.
- Pentanoic acid side chain: The carboxylic acid group at the 17-position increases hydrophilicity, influencing solubility and bioavailability .
- Molecular formula: Likely C₂₆H₄₀O₅ (based on analogs in and ), with a molecular weight of ~432.6 g/mol.
Properties
Molecular Formula |
C26H44O4 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15?,16?,17?,18?,19?,20?,21?,23?,24?,25-,26-/m1/s1 |
InChI Key |
ZXERDUOLZKYMJM-SCDRYFDMSA-N |
Isomeric SMILES |
CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclopenta[a]phenanthrene core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Functional Group Introduction: The introduction of hydroxyl groups at specific positions is carried out using selective hydroxylation reactions. This step requires precise control of reaction conditions to ensure regioselectivity.
Side Chain Attachment: The pentanoic acid side chain is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties can be explored for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s hydroxyl groups and pentanoic acid side chain likely play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings:
Hydroxyl Group Positioning : The target compound’s 3,7-dihydroxy arrangement distinguishes it from 3,6-dihydroxy analogs (), which may alter receptor binding or enzymatic interactions .
Ethyl vs. Ethylidene Substituents: The 6-ethyl group in the target compound vs.
Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound enhances solubility compared to esterified derivatives (e.g., ), which are often designed for improved absorption .
Biological Activity : Piperazine derivatives () show targeted enzyme inhibition, while methyl desoxycholate () is linked to lipid metabolism. The target compound’s dihydroxy-ethyl structure suggests roles in anti-inflammatory or antimicrobial contexts, as seen in structurally related natural products () .
Research Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protection/deprotection of hydroxyl groups, as seen in and .
- Structure-Activity Relationships (SAR) : Modifications at the 6-position (ethyl vs. ethylidene) and hydroxylation patterns are critical for optimizing bioactivity.
- Therapeutic Potential: Further studies should explore its interaction with inflammatory mediators (e.g., cytokines) or microbial targets, leveraging analogs from and .
Biological Activity
4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid (commonly referred to as a derivative of obeticholic acid) is a complex organic compound with notable biological activities. This article aims to explore its biological mechanisms and potential therapeutic applications based on existing literature.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H44O4 |
| Molar Mass | 420.63 g/mol |
| Density | 1.091 g/cm³ |
| Boiling Point | 562.9 °C (Predicted) |
| pKa | 4.76 |
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. Key mechanisms include:
- Regulation of Lipid Metabolism : The compound has been shown to modulate lipid metabolism pathways by activating nuclear receptors such as FXR (Farnesoid X receptor), which plays a crucial role in bile acid synthesis and lipid homeostasis .
- Anti-inflammatory Effects : Studies suggest that it may exert anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals and reduce oxidative stress in cellular environments .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Liver Health : A clinical trial investigated the effects of obeticholic acid derivatives on patients with non-alcoholic steatohepatitis (NASH). Results indicated significant improvements in liver histology and reductions in fibrosis scores after treatment with the compound .
- Cardiovascular Effects : In vitro studies demonstrated that the compound could lower cholesterol levels and improve endothelial function in animal models. This suggests potential applications in cardiovascular disease management .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits the proliferation of certain cancer cell lines while promoting apoptosis through caspase activation pathways. This dual action highlights its potential as an anticancer agent .
In Vivo Studies
Animal studies have shown that administration of this compound leads to significant reductions in serum triglycerides and LDL cholesterol levels. Additionally, it was observed to enhance insulin sensitivity and glucose metabolism in diabetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
